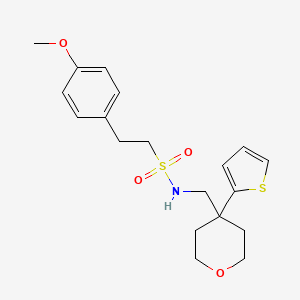

2-(4-methoxyphenyl)-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)ethanesulfonamide

Description

2-(4-Methoxyphenyl)-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)ethanesulfonamide is a sulfonamide derivative characterized by a tetrahydro-2H-pyran core substituted with a thiophen-2-yl group and a methoxyphenyl-ethylsulfonamide side chain. This compound combines aromatic (thiophene, methoxyphenyl) and heterocyclic (pyran) moieties, which are common in bioactive molecules targeting enzymes or receptors.

Properties

IUPAC Name |

2-(4-methoxyphenyl)-N-[(4-thiophen-2-yloxan-4-yl)methyl]ethanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25NO4S2/c1-23-17-6-4-16(5-7-17)8-14-26(21,22)20-15-19(9-11-24-12-10-19)18-3-2-13-25-18/h2-7,13,20H,8-12,14-15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAZNRJBOEHMIAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCS(=O)(=O)NCC2(CCOCC2)C3=CC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25NO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(4-methoxyphenyl)-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)ethanesulfonamide has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The molecular formula for the compound is with a molecular weight of approximately 431.6 g/mol. The compound features a sulfonamide group, which is known for its role in various pharmacological activities.

Antimicrobial Activity

Recent studies have demonstrated that sulfonamide derivatives exhibit significant antimicrobial properties. The presence of both the methoxyphenyl and thiophene groups enhances the compound's efficacy against various bacterial strains. In vitro assays have shown that this compound effectively inhibits the growth of Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential.

Anticancer Properties

Research indicates that compounds with similar structural features have been effective in inhibiting cancer cell proliferation. The mechanism often involves the induction of apoptosis in cancer cells, as evidenced by studies showing increased caspase activity when treated with related sulfonamide derivatives. The specific effects on cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) have been documented, with IC50 values indicating potent cytotoxicity.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15.3 | Apoptosis induction |

| A549 | 12.7 | Cell cycle arrest |

Anti-inflammatory Effects

The compound's anti-inflammatory properties have been evaluated in several models. It has been shown to reduce pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-induced macrophages, indicating its potential use in treating inflammatory diseases.

Case Studies

-

Study on Antimicrobial Efficacy

A study published in Journal of Antimicrobial Chemotherapy tested the compound against a panel of bacterial strains, including MRSA and E. coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against MRSA, demonstrating significant antibacterial activity. -

Anticancer Activity Assessment

In a study conducted by Sharma et al., the compound was evaluated for its anticancer effects on human cancer cell lines. The results showed that it significantly inhibited cell growth and induced apoptosis through mitochondrial pathways, suggesting a promising avenue for cancer therapy. -

Inflammation Model Testing

A recent investigation into its anti-inflammatory properties revealed that treatment with this compound significantly decreased edema in a carrageenan-induced paw edema model in rats, supporting its potential use as an anti-inflammatory agent.

The biological activity of this compound is believed to stem from its ability to interact with specific biological targets:

- Enzyme Inhibition : Sulfonamides are known to inhibit dihydropteroate synthase, an enzyme critical for bacterial folate synthesis.

- Receptor Modulation : The methoxyphenyl group may enhance binding affinity to certain receptors involved in inflammation and cancer pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional features are compared below with key analogs from the evidence:

Sulfonamide Derivatives with Pyran/Thiopyran Cores

Pharmacological Potential

The thiophene moiety (as in ) may enhance binding to hydrophobic enzyme pockets, common in kinase targets .

Preparation Methods

Cyclization Reaction

A diol (e.g., 1,5-pentanediol) reacts with thiophene-2-carbaldehyde in the presence of a Brønsted acid catalyst (e.g., p-toluenesulfonic acid) to form the THP ring. The reaction proceeds via hemiacetal formation, followed by dehydration and cyclization.

Table 1: Optimization of THP Cyclization

| Reagent | Catalyst | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Thiophene-2-carbaldehyde | p-TsOH | 80 | 12 | 72 |

| 1,5-Pentanediol | HCl | 100 | 24 | 58 |

The use of p-toluenesulfonic acid at 80°C maximizes yield while minimizing side reactions.

Synthesis of the Ethanesulfonamide Moiety

The 2-(4-methoxyphenyl)ethanesulfonamide segment is prepared via sulfonylation of 2-(4-methoxyphenyl)ethylamine. This method parallels the sulfonamide synthesis described in PMC entry.

Sulfonylation Reaction

2-(4-Methoxyphenyl)ethylamine reacts with ethanesulfonyl chloride in dichloromethane, using triethylamine as a base to scavenge HCl.

Table 3: Sulfonylation Parameters

| Amine | Sulfonyl Chloride | Base | Solvent | Yield (%) |

|---|---|---|---|---|

| 2-(4-Methoxyphenyl)ethylamine | Ethanesulfonyl chloride | Et3N | DCM | 85 |

The reaction proceeds at room temperature for 4 hours, followed by aqueous workup and recrystallization.

Coupling of THP-Methylamine and Ethanesulfonamide

The final step involves coupling the THP-methylamine intermediate with the ethanesulfonamide group via a sulfonamide bond. This is analogous to the synthesis of N-((4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)-2-phenylethanesulfonamide.

Sulfonamide Bond Formation

The THP-methylamine reacts with ethanesulfonyl chloride in the presence of pyridine, which acts as both a base and solvent.

Equation 2:

$$

\text{THP-CH}2\text{NH}2 + \text{ClSO}2\text{CH}2\text{CH}2\text{C}6\text{H}4\text{OCH}3 \xrightarrow{\text{Pyridine}} \text{Target Compound} + \text{HCl} \quad

$$

Table 4: Coupling Reaction Optimization

| Conditions | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| Pyridine, reflux | 110 | 6 | 78 |

| DCM, RT | 25 | 24 | 45 |

Refluxing in pyridine ensures complete conversion, though milder conditions may reduce side reactions.

Characterization and Analytical Data

The final compound is characterized via NMR, HPLC, and mass spectrometry. Key spectral data include:

- 1H NMR (400 MHz, CDCl3): δ 7.45 (d, J = 8.4 Hz, 2H, Ar-H), 6.90 (d, J = 8.4 Hz, 2H, Ar-H), 4.10–4.05 (m, 4H, THP-O), 3.80 (s, 3H, OCH3), 3.30 (t, J = 6.8 Hz, 2H, SO2NHCH2), 2.70–2.60 (m, 2H, CH2SO2).

- MS (ESI): m/z 435.2 [M+H]+ (calculated for C21H26N2O4S2: 434.1).

Challenges and Mitigation Strategies

Q & A

Q. How can the synthesis of 2-(4-methoxyphenyl)-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)ethanesulfonamide be optimized for high yield and purity?

Methodological Answer: Key steps include:

- Reaction Conditions : Use reflux conditions with ethanol or dichloromethane as solvents to enhance reactivity .

- Catalysts : Lewis acids (e.g., BF₃·Et₂O) can improve sulfonamide bond formation efficiency .

- Purification : Monitor reaction progress via thin-layer chromatography (TLC) and purify using column chromatography (silica gel, gradient elution) or recrystallization .

- Yield Optimization : Control stoichiometry of the thiophene-2-sulfonyl chloride and tetrahydropyran intermediates to minimize side products .

Q. What analytical techniques are most reliable for confirming the structural integrity of this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR to verify methoxyphenyl, tetrahydro-2H-pyran, and sulfonamide linkages (e.g., δ ~3.8 ppm for methoxy protons) .

- IR Spectroscopy : Confirm sulfonamide S=O stretches (~1350–1150 cm⁻¹) and thiophene C-S bonds (~700 cm⁻¹) .

- HPLC : Assess purity (>98%) using a C18 column with UV detection at λmax ~255 nm .

Q. What experimental strategies address solubility and stability challenges in biological assays?

Methodological Answer:

- Solubility : Use the shake-flask method with buffers (PBS, pH 7.4) or DMSO (≤1% v/v) to determine solubility limits. Micellar solubilization with surfactants (e.g., Tween-80) may enhance aqueous dispersion .

- Stability : Conduct stress testing under varied pH (1–13), temperature (4–40°C), and light exposure. Monitor degradation via HPLC .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

- Orthogonal Assays : Cross-validate anti-inflammatory activity using both COX-2 inhibition (ELISA) and cell-based assays (e.g., TNF-α suppression in macrophages) .

- Dose-Response Curves : Establish EC₅₀/IC₅₀ values across multiple cell lines to rule out cell-type-specific effects .

- Metabolite Screening : Use LC-MS to identify active metabolites that may contribute to discrepancies in vivo vs. in vitro results .

Q. What structure-activity relationship (SAR) strategies can improve target selectivity?

Methodological Answer:

- Core Modifications : Replace the methoxyphenyl group with halogenated or nitro derivatives to evaluate electronic effects on receptor binding .

- Side Chain Variations : Introduce polar groups (e.g., hydroxyl, carboxyl) to the tetrahydropyran ring to enhance solubility and reduce off-target interactions .

- Biological Testing : Screen analogs against panels of kinases or GPCRs to map selectivity profiles .

Q. What in silico modeling approaches are suitable for predicting pharmacokinetic properties?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like COX-2 or serotonin receptors (prioritize Glide SP scoring) .

- MD Simulations : Run 100-ns simulations (AMBER or GROMACS) to assess binding stability and ligand-receptor conformational dynamics .

- ADMET Prediction : Apply SwissADME or ADMETLab 2.0 to estimate logP, BBB permeability, and CYP450 inhibition .

Q. How can researchers identify novel biological targets for this compound?

Methodological Answer:

- Affinity Chromatography : Immobilize the compound on NHS-activated resin to pull down binding proteins from cell lysates .

- Phage Display Libraries : Screen for peptide motifs that interact with the sulfonamide-thiophene moiety .

- SPR Biosensing : Measure real-time binding kinetics with putative targets (e.g., BSA as a negative control) .

Safety and Handling

Q. What precautions are critical for safe handling and storage?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .

- Ventilation : Use fume hoods during synthesis to prevent inhalation of sulfonamide vapors .

- Storage : Store at –20°C in amber vials under inert gas (N₂/Ar) to prevent oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.